![molecular formula C19H23FN6O2S B2795604 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 946313-09-3](/img/structure/B2795604.png)
2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23FN6O2S and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS Number: 946313-09-3) belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C19H23FN6O2S, with a molecular weight of 418.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have been investigated for their inhibitory effects on various kinases implicated in cancer progression, such as the Mer kinase. In particular, UNC1062, a related pyrazolopyrimidine compound, demonstrated potent inhibition of Mer kinase activity (IC50 = 1.1 nM) and showed efficacy in reducing colony formation in tumor cells .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds similar to this compound have been documented in several studies. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives exhibited significant inhibition of prostaglandin synthesis, indicating their potential as anti-inflammatory agents . The LD50 values for these compounds were reported to be above 1100 mg/kg, suggesting a favorable safety profile compared to traditional NSAIDs like Diclofenac .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in signaling pathways that regulate cell proliferation and survival.
- Prostaglandin Inhibition : The compound's structure allows it to interfere with the cyclooxygenase pathway, leading to reduced inflammation and pain.
Table 1: Summary of Biological Activities
Aplicaciones Científicas De Investigación
The biological activity of this compound primarily revolves around its ability to inhibit key enzymes and receptors involved in cancer progression:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition reduces proliferation in cancer cells.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting this receptor inhibits angiogenesis, a critical process in tumor growth.
- Dihydrofolate Reductase (DHFR) : Similar compounds have shown significant inhibition of DHFR, crucial for DNA synthesis and cell division.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold. The following data summarizes findings from various research studies:
Compound | Target | IC50 (µM) | Cell Line |
---|---|---|---|
5i | EGFR | 0.3 | MCF-7 |
5i | VEGFR2 | 7.60 | MCF-7 |
7f | DHFR | Not Specified | Methotrexate-resistant |
These results indicate potent antiproliferative effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HePG-2) cancers.
Structure-Activity Relationship (SAR)
The modifications on the pyrazolo[3,4-d]pyrimidine core significantly influence biological activity:
- Fluorophenoxy Group : Enhances binding affinity to targets.
- Methylthio and Propylamino Substituents : Improve solubility and bioavailability.
Study on Compound 5i
A detailed investigation into compound 5i revealed its effectiveness as a dual EGFR/VEGFR inhibitor. In vitro assays demonstrated significant inhibition of tumor growth in MCF-7 models, highlighting its potential as a therapeutic agent in cancer treatment.
DHFR Inhibition Study
The compound's structural similarities with known DHFR inhibitors suggest a promising avenue for further research into its use in overcoming drug resistance in cancer therapy.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O2S/c1-3-8-22-17-15-11-23-26(18(15)25-19(24-17)29-2)10-9-21-16(27)12-28-14-6-4-13(20)5-7-14/h4-7,11H,3,8-10,12H2,1-2H3,(H,21,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFPGLLZZDNPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.